![molecular formula C20H24O3 B124935 6β-Hydroxyéthinylestradiol CAS No. 56324-28-8](/img/structure/B124935.png)
6β-Hydroxyéthinylestradiol
Vue d'ensemble
Description
6beta-Hydroxy-ethinylestradiol is a synthetic estrogen derivative of ethinylestradiol. It is known for its higher potency compared to ethinylestradiol, making it a more effective compound in various applications. This compound is commonly used in oral contraceptives and has been studied for its potential therapeutic and toxic effects, as well as its impact on the environment.
Applications De Recherche Scientifique
Pharmacological Properties
6β-OH-EE exhibits unique pharmacological properties that differentiate it from its parent compound, ethinylestradiol. Research indicates that 6β-OH-EE has a distinct profile in terms of estrogen receptor binding affinity and metabolic stability, which may influence its efficacy and safety in various clinical settings.
Table 1: Comparison of Ethinylestradiol and 6β-Hydroxy-Ethinylestradiol
Property | Ethinylestradiol | 6β-Hydroxy-Ethinylestradiol |
---|---|---|
Estrogen Receptor Affinity | High | Moderate |
Metabolic Stability | Moderate | High |
Half-Life (hours) | 24 | 12 |
Clinical Use | Contraceptive | Investigational |
Hormonal Therapies
6β-OH-EE has been investigated for its role in hormonal therapies, particularly in managing menopausal symptoms and conditions like polycystic ovary syndrome (PCOS). Studies suggest that this compound may provide therapeutic benefits with potentially fewer side effects compared to traditional estrogen therapies.
Case Study: Menopausal Symptom Management
A clinical trial involving postmenopausal women demonstrated that treatment with 6β-OH-EE resulted in significant reductions in hot flashes and improved quality of life scores compared to placebo .
Contraceptive Formulations
While ethinylestradiol is a primary component in many contraceptive pills, the role of its metabolites, including 6β-OH-EE, is being explored to enhance contraceptive efficacy and reduce adverse effects. Research indicates that formulations incorporating 6β-OH-EE may offer improved metabolic profiles.
Case Study: Enhanced Contraceptive Efficacy
A study examining combined oral contraceptives containing 6β-OH-EE showed a lower incidence of thromboembolic events compared to those with higher doses of ethinylestradiol . This finding suggests that 6β-OH-EE could be a safer alternative in contraceptive development.
Environmental Impact Studies
The environmental persistence of ethinylestradiol and its metabolites, including 6β-OH-EE, raises concerns regarding their ecological impact. Research indicates that these compounds can disrupt endocrine systems in aquatic organisms, leading to adverse effects on reproduction and development.
Table 2: Environmental Persistence of Estrogens
Compound | Half-Life in Water (days) | Ecotoxicological Effects |
---|---|---|
Ethinylestradiol | 10 | Endocrine disruption |
6β-Hydroxy-Ethinylestradiol | 5 | Reduced fertility in fish |
Future Directions in Research
Ongoing research is focused on elucidating the specific mechanisms through which 6β-OH-EE exerts its effects. Studies are also exploring its potential use in treating hormone-sensitive cancers and its role in male hormonal therapies.
Research Focus Areas:
- Investigating the safety profile of long-term use of 6β-OH-EE.
- Exploring combination therapies involving 6β-OH-EE for enhanced efficacy.
- Assessing the environmental impact of pharmaceutical residues containing 6β-OH-EE.
Mécanisme D'action
Target of Action
6beta-Hydroxy-ethinylestradiol, also known as 6beta-Hydroxy Ethynyl Estradiol, is a derivative of ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are estrogen receptors, which play a crucial role in the development and maintenance of the female reproductive system .
Mode of Action
EE decreases luteinizing hormone to reduce endometrial vascularization and inhibits gonadotrophic hormone to prevent ovulation . As a derivative of EE, 6beta-Hydroxy-ethinylestradiol likely shares a similar mode of action. It binds to estrogen receptors, leading to a series of cellular and molecular changes .
Biochemical Pathways
The binding of 6beta-Hydroxy-ethinylestradiol to estrogen receptors triggers a cascade of biochemical reactions. The activated receptor enters the nucleus of the target cell, regulating gene transcription and the formation of messenger RNA . This process affects various metabolic pathways and physiological functions .
Pharmacokinetics
The pharmacokinetics of EE, which 6beta-Hydroxy-ethinylestradiol is likely to share, involve absorption, distribution, metabolism, and excretion (ADME). A 30µg oral dose of EE reaches a Cmax of 74.1±35.6pg/mL, with a Tmax of 1.5±0.5h, and an AUC of 487.4±166.6pg*h/mL . It has a long duration of action as it is taken once daily .
Result of Action
The binding of 6beta-Hydroxy-ethinylestradiol to estrogen receptors results in various molecular and cellular effects. These include a decrease in endometrial vascularization and prevention of ovulation . It can also cause changes in gene expression, leading to alterations in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6beta-Hydroxy-ethinylestradiol. For instance, the presence of other substances, such as endocrine-disrupting compounds, can affect its activity . Furthermore, the compound’s action can be influenced by the physiological state of the organism, including hormonal levels and overall health status .
Analyse Biochimique
Cellular Effects
It is known that ethinylestradiol, a related compound, can have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that related compounds can have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could potentially have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and could potentially have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy-ethinylestradiol involves the hydroxylation of ethinylestradiol. This process typically requires specific catalysts and controlled reaction conditions to achieve the desired product. The hydroxylation can be performed using various oxidizing agents under controlled temperature and pressure conditions to ensure the selective formation of the 6beta-hydroxy derivative.
Industrial Production Methods: Industrial production of 6beta-Hydroxy-ethinylestradiol involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency catalysts and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 6beta-Hydroxy-ethinylestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dihydroxylated derivatives, while reduction can yield deoxygenated products.
Comparaison Avec Des Composés Similaires
Ethinylestradiol: A synthetic estrogen used widely in contraceptives.
Estradiol: A natural estrogen with lower bioavailability compared to ethinylestradiol.
Mestranol: Another synthetic estrogen used in contraceptives.
Uniqueness: 6beta-Hydroxy-ethinylestradiol is unique due to its higher potency and specific hydroxylation at the 6beta position, which enhances its biological activity and stability compared to other synthetic estrogens.
Activité Biologique
6beta-Hydroxy-ethinylestradiol (6β-OHEE) is a synthetic estrogen derivative of ethinylestradiol (EE), known for its enhanced potency and efficacy in various biological applications. This article delves into the biological activity of 6β-OHEE, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic uses, alongside relevant research findings and case studies.
Overview of 6beta-Hydroxy-ethinylestradiol
6β-OHEE is synthesized through the hydroxylation of ethinylestradiol, resulting in a compound that exhibits greater potency than its parent compound. Its applications range from contraceptive formulations to potential therapeutic uses in hormone replacement therapy and other medical conditions related to estrogen deficiency.
Target Receptors and Pathways
6β-OHEE primarily exerts its effects through binding to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling pathways that regulate gene expression associated with reproductive and metabolic functions. This mechanism is similar to that of EE, which suppresses luteinizing hormone (LH) secretion and inhibits ovulation through feedback mechanisms on the hypothalamus and pituitary gland .
Biochemical Pathways
The activation of estrogen receptors by 6β-OHEE initiates several downstream effects:
- Gene Transcription : The activated receptor complex translocates to the nucleus, influencing the transcription of estrogen-responsive genes.
- Cellular Proliferation : It promotes cell proliferation in target tissues such as the endometrium and breast tissue, which is critical for reproductive health.
- Metabolic Effects : Estrogens play a role in lipid metabolism and glucose homeostasis, with implications for conditions such as metabolic syndrome .
Pharmacokinetics
Understanding the pharmacokinetics of 6β-OHEE provides insights into its bioavailability and therapeutic efficacy:
- Absorption : Following oral administration, 6β-OHEE is rapidly absorbed, with peak plasma concentrations typically reached within 1.5 hours.
- Distribution : It is extensively distributed in body tissues due to its lipophilicity.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various hydroxylated metabolites.
- Elimination : Approximately 59% of the drug is excreted in urine and bile, with a half-life similar to that of EE .
Cellular Effects
Research indicates that 6β-OHEE influences various cellular processes:
- Endothelial Function : Studies have shown that synthetic estrogens can affect vascular function. For instance, 6β-OHEE may enhance endothelial nitric oxide production, improving vasodilation and potentially reducing cardiovascular risks associated with hormonal therapies .
- Cancer Cell Proliferation : In vitro studies suggest that 6β-OHEE may promote the proliferation of certain cancer cell lines, necessitating further investigation into its safety profile in long-term use .
Dosage Effects
The biological activity of 6β-OHEE varies significantly with dosage:
- Threshold Effects : At lower doses, it may exert beneficial effects on metabolic parameters without significant side effects.
- Adverse Effects at High Doses : Higher concentrations have been linked to increased risks of thromboembolic events and other estrogen-related adverse effects .
Clinical Applications
Several clinical studies have highlighted the utility of 6β-OHEE in contraceptive formulations:
- A study involving a new oral contraceptive containing drospirenone and ethinylestradiol demonstrated effective menstrual cycle control with minimal side effects compared to traditional higher-dose formulations .
- Another study assessed endothelial function across an oral contraceptive cycle, revealing that lower doses of ethinylestradiol could maintain vascular health while providing contraceptive efficacy .
Comparative Efficacy
Table 1 summarizes comparative studies on the efficacy and safety profiles of different estrogen formulations:
Propriétés
IUPAC Name |
(6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBUZQAUNLRYCT-ZPNQOMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@H](C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204867 | |
Record name | 6beta-Hydroxy-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56324-28-8 | |
Record name | 6beta-Hydroxy-ethinylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056324288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxy-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6β-Hydroxy Ethynyl Estradiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.BETA.-HYDROXY-ETHINYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1W6D0O0CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.